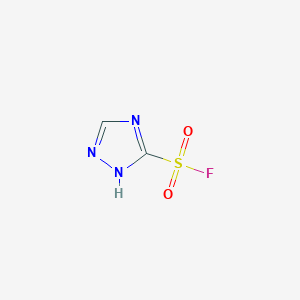

4H-1,2,4-triazole-3-sulfonyl fluoride

描述

Structure

3D Structure

属性

IUPAC Name |

1H-1,2,4-triazole-5-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2FN3O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTSYRNPMQYKOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78201-15-7 | |

| Record name | 4H-1,2,4-triazole-3-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Triazole Sulfonyl Fluorides

General Approaches to Sulfonyl Fluoride (B91410) Functionalization

The functionalization of molecules with a sulfonyl fluoride group is a significant area of research. These methods generally focus on the conversion of various sulfur-containing functional groups or the direct introduction of the -SO₂F group onto a carbon skeleton.

Electrochemical Oxidative Coupling for Sulfonyl Fluoride Formation

A modern and environmentally benign approach to forming sulfonyl fluorides is through the electrochemical oxidative coupling of thiols. nih.gov This method avoids the use of harsh chemical oxidants and often proceeds under mild conditions. nih.gov The general principle involves the anodic oxidation of a thiol or disulfide in the presence of a suitable and safe fluoride source, such as potassium fluoride (KF). nih.govacs.org

This electrochemical strategy is particularly relevant as it has been successfully applied to a broad range of substrates, including alkyl, aryl, and notably, heteroaryl thiols. nih.gov The successful conversion of heterocyclic thiols makes this a highly plausible method for the direct synthesis of 4H-1,2,4-triazole-3-sulfonyl fluoride from its corresponding thiol precursor. nih.gov The reaction is typically carried out in a biphasic solvent system (e.g., CH₃CN/H₂O) using simple carbon or stainless steel electrodes. acs.org The process is noted for its good functional group tolerance, accommodating even sensitive moieties elsewhere in the molecule. nih.gov

Table 1: Examples of Electrochemical Synthesis of Heterocyclic Sulfonyl Fluorides from Thiols

| Starting Thiol | Fluoride Source | Electrode System (Anode/Cathode) | Conditions | Yield (%) | Citation |

|---|---|---|---|---|---|

| 2-Mercapto-4,6-dimethylpyrimidine | KF | Carbon/Stainless Steel | 20 mA, CH₃CN/1 M HCl, Pyridine | 74 | nih.govacs.org |

| 2-Mercaptopyridine | KF | Carbon/Iron | 3.2 V, CH₃CN/1 M HCl, Pyridine | 66 | nih.gov |

| 2-Mercaptobenzothiazole | KF | Carbon/Iron | 4.0 V, CH₃CN/1 M HCl, Pyridine | 88 | nih.gov |

| Thiophenol (for comparison) | KF | Carbon/Iron | 20 mA, CH₃CN/1 M HCl, Pyridine | 99 | nih.gov |

Catalytic Strategies for Alkylsulfonyl Fluoride Synthesis

Catalysis offers powerful and diverse tools for the synthesis of sulfonyl fluorides, enabling reactions that might otherwise be difficult and providing access to complex molecules with high efficiency and selectivity.

Visible-light photoredox catalysis has emerged as a potent strategy for generating radicals under exceptionally mild conditions, which can then be harnessed for sulfonyl fluoride synthesis. nih.govnih.gov These reactions often involve a photocatalyst that, upon light absorption, initiates an electron transfer process to generate the key radical intermediates. nih.gov A common approach is the three-component reaction, where an alkene, a sulfur dioxide source (like DABSO - 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), and a fluorine source (such as N-fluorobenzenesulfonimide, NFSI) are combined to form a difunctionalized product. nih.govrsc.org This methodology has been successfully used to synthesize aliphatic sulfonyl fluorides that feature medicinally relevant heterocyclic scaffolds. nih.govresearchgate.net

For instance, the aminofluorosulfonylation of unactivated olefins can produce sulfonyl fluorides containing pyrrolidinone, oxazolidinone, and imidazolidinone cores. nih.govresearchgate.net While these examples build the heterocycle during the reaction, the principles demonstrate the compatibility of photoredox catalysis with heterocyclic structures.

Table 2: Examples of Photoredox-Catalyzed Sulfonyl Fluoride Synthesis

| Substrate Type | SO₂ Source | Fluorine Source | Photocatalyst | Conditions | Product Type | Citation |

|---|---|---|---|---|---|---|

| Unactivated Olefins (Amides) | DABSO | NFSI | [Ir(dF(CF₃)ppy)₂(bpy)]PF₆ | Blue LEDs, K₃PO₄, CH₃CN | γ-Lactam Sulfonyl Fluorides | nih.govresearchgate.net |

| Alkyl Organoboron Substrates | DABSO | Selectfluor | Acridinium catalyst | 467 nm light, 23 °C | Primary, Secondary, Tertiary Alkyl Sulfonyl Fluorides | nih.gov |

| Diaryliodonium Salts | DABSO | KHF₂ | 4CzIPN (Organophotocatalyst) | Blue LEDs, DMSO | Aryl Sulfonyl Fluorides | murdoch.edu.au |

| Alkenes | FABI Salts | FABI Salts | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Blue LEDs, CH₃CN | Allyl Sulfonyl Fluorides | chemrxiv.org |

Electrocatalytic methods utilize an electrical current to drive chemical transformations, often employing a mediator to facilitate electron transfer at a lower potential. The electrochemical oxidative coupling described previously can be considered an electrocatalytic process. nih.gov Another example is the synthesis of sulfonyl fluorides from sulfonyl hydrazides. rsc.org In this process, an electrolyte like n-Bu₄NI can also act as a redox catalyst to generate the necessary sulfonyl radical species from the sulfonyl hydrazide precursor, which then reacts with a fluoride source such as Et₃N·3HF. rsc.org These methods are advantageous for their use of electrons as a traceless reagent, minimizing chemical waste.

Table 3: Examples of Electrocatalytic Sulfonyl Fluoride Synthesis

| Starting Material | Fluoride Source | Redox Mediator/Electrolyte | Conditions | Yield (%) | Citation |

|---|---|---|---|---|---|

| Benzenesulfonyl hydrazide | Et₃N·3HF | n-Bu₄NI | 15 mA, 10 h, CH₂Cl₂/DMSO | 85 | rsc.org |

| 4-Methylbenzenesulfonyl hydrazide | Et₃N·3HF | n-Bu₄NI | 15 mA, 10 h, CH₂Cl₂/DMSO | 88 | rsc.org |

| Aryl/Alkyl Sulfinic Salt | Et₃N·3HF | None (direct electrolysis) | Graphite felt anode, Pt cathode | Moderate to Good | researchgate.net |

| Thiophenols | KF | Pyridine (mediator/PTC) | Graphite anode, Fe cathode | up to 99 | nih.gov |

Transition metals, particularly palladium and copper, are widely used to catalyze the formation of sulfonyl fluorides. nih.govnih.gov Palladium-catalyzed cross-coupling reactions can form aryl and heteroaryl sulfonyl fluorides from the corresponding halides or triflates. mdpi.com These reactions typically involve a palladium catalyst, a sulfur dioxide surrogate like DABSO, and an electrophilic fluorine source such as NFSI or Selectfluor. mdpi.com

Copper catalysis is also prominent, especially in three-component reactions. For example, a room-temperature, aerobic copper-catalyzed reaction between aromatic ketones, sodium sulfinates, and azides provides a direct route to 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles. nih.gov While many reported examples focus on the synthesis of 1,2,3-triazoles, the underlying chemical principles are broadly applicable to other heterocyclic systems. rsc.orgresearchgate.net

Table 4: Examples of Transition-Metal Catalyzed Sulfonyl Fluoride Synthesis

| Catalyst | Substrates | SO₂ Source | Product Type | Yield (%) | Citation |

|---|---|---|---|---|---|

| PdCl₂(AmPhos)₂ | Aryl Bromides, NFSI | DABSO | Aryl Sulfonyl Fluorides | up to 81 | mdpi.com |

| CuCl₂/TMEDA | Aromatic Ketones, Sodium Sulfinates, Azides | Sodium Sulfinate | 4-Sulfonyl-1,2,3-triazoles | 34-89 | nih.gov |

| CuCl₂ | Arenediazonium Salts, KHF₂ | DABSO | Arenesulfonyl Fluorides | up to 92 | organic-chemistry.org |

| Rh₂(esp)₂ | Alkynyl Sulfonyl Fluorides, Azides | Alkynyl Sulfonyl Fluoride | 4-Sulfonyl Fluoride-1,2,3-triazoles | up to 99 | rsc.org |

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. While the direct organocatalytic synthesis of sulfonyl fluorides is less common, organocatalysis plays a significant role in the reactions of sulfonyl fluorides, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.netchemrxiv.org N-Heterocyclic Carbenes (NHCs) have been identified as effective catalysts for the reaction of sulfonyl fluorides with various nucleophiles, such as alcohols and amines, to form sulfonates and sulfonamides. researchgate.netfigshare.com

In these transformations, the NHC is proposed to act as a catalyst to activate the nucleophile for its subsequent reaction with the sulfonyl fluoride hub. researchgate.net For the synthesis of sulfonyl fluorides themselves, organophotocatalysis provides a metal-free alternative, where an organic dye acts as the photocatalyst to initiate the radical cascade for fluorosulfonylation. murdoch.edu.au

Table 5: Examples of Organocatalyzed Reactions Involving Sulfonyl Fluorides

| Catalyst | Reactants | Reaction Type | Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Sulfonyl Fluoride, Phenol | SuFEx (Sulfonylation) | DBU, CH₃CN, rt | Sulfonate Ester | up to 99 | researchgate.netchemrxiv.org |

| NHC / HOBt | Sulfonyl Fluoride, Amine | SuFEx (Sulfonamidation) | Toluene (B28343), rt | Sulfonamide | 58-99 | researchgate.netchemrxiv.org |

| 4CzIPN | Diaryliodonium Salt, DABSO, KHF₂ | Photoredox Fluorosulfonylation | Blue LEDs, DMSO | Aryl Sulfonyl Fluoride | up to 89 | murdoch.edu.au |

| DBU | α,β-Unsaturated Ester, Azide (B81097) | [3+2] Cycloaddition | Not specified | 1,4-Disubstituted-1,2,3-triazole | High | frontiersin.org |

Environmentally Benign Synthetic Protocols for Sulfonyl Fluorides

The advancement of green chemistry has spurred the development of safer and more sustainable methods for synthesizing sulfonyl fluorides, moving away from hazardous reagents like highly toxic SO2F2 gas or corrosive potassium bifluoride (KHF2). sciencedaily.comacs.org These modern protocols prioritize the use of stable, readily available starting materials, environmentally friendly solvents, and energy-efficient conditions.

A significant green approach involves the use of potassium fluoride (KF) as an inexpensive, abundant, and safe fluoride source. researchgate.netresearchgate.net Researchers have developed efficient one-pot and stepwise protocols for synthesizing sulfonyl fluorides from stable substrates like thiols and disulfides, using a green oxidant such as sodium hypochlorite (B82951) pentahydrate (NaOCl·5H2O). acs.org These methods are scalable and often require minimal purification. acs.org Another innovative and environmentally friendly method involves reacting thiols or disulfides with SHC5® and potassium fluoride, which produces only non-toxic sodium and potassium salts as by-products, minimizing environmental impact. sciencedaily.com

Water, considered an ideal green solvent, is increasingly being used in sulfonyl fluoride synthesis. bohrium.com Surfactant-based catalytic systems have been employed to overcome the challenge of fluoride's low nucleophilicity in water, enabling the conversion of sulfonyl chlorides to sulfonyl fluorides with high efficiency (up to 93% conversion). digitellinc.com Another aqueous method involves the conjugate addition of sodium sulfite (B76179) to ethenesulfonyl fluoride in water under mild conditions, which allows for the isolation of the desired β-sulfonyl aliphatic sulfonyl fluorides by simple filtration. bohrium.comrsc.org Electrochemical methods also represent a sustainable pathway, allowing for the oxidative coupling of thiols and potassium fluoride without the need for external chemical oxidants. mdpi.com

These environmentally conscious strategies not only enhance safety and reduce waste but also align with the principles of sustainable chemical manufacturing. sciencedaily.comrsc.org

Table 1: Comparison of Environmentally Benign Synthetic Protocols for Sulfonyl Fluorides

| Starting Material(s) | Fluoride Source | Oxidant/Catalyst/Medium | Key Advantages |

|---|---|---|---|

| Thiols, Disulfides | Potassium Fluoride (KF) | Sodium Hypochlorite (NaOCl·5H2O) | Green oxidant, stable substrates, one-pot or stepwise options. acs.org |

| Thiols, Disulfides | Potassium Fluoride (KF) | SHC5® | Produces only non-toxic salt by-products, high efficiency. sciencedaily.com |

| Sulfonyl Chlorides | Potassium Fluoride (KF) | Surfactant-based catalyst in water | Utilizes water as a green solvent, high conversion rates. digitellinc.com |

| Sodium Sulfite, Ethenesulfonyl Fluoride | Ethenesulfonyl Fluoride | Water (aqueous media) | Catalyst-free, mild conditions, simple filtration for product isolation. bohrium.comrsc.org |

| Thiols, Disulfides | Potassium Fluoride (KF) | Electrochemical oxidation | Avoids external chemical oxidants, aligns with green chemistry principles. mdpi.com |

| Sulfonic Acids/Salts | Thionyl fluoride or Xtalfluor-E® | N/A | Direct conversion from stable, accessible starting materials. nih.gov |

Construction of Triazole-Sulfonyl Fluoride Hybrid Structures

The integration of the triazole heterocycle with the sulfonyl fluoride functional group creates hybrid molecules with significant potential. Various synthetic strategies have been developed to construct these structures, often leveraging the principles of click chemistry for efficiency and selectivity.

Copper-Catalyzed Click Chemistry for Triazole Integration with Sulfonyl Fluorides

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, is a powerful and widely used method for constructing 1,2,3-triazole rings. nih.govbohrium.com This reaction is highly efficient for linking molecules, demonstrating high fidelity, broad functional group tolerance, and favorable reaction conditions. nih.govnih.gov In the context of triazole-sulfonyl fluoride synthesis, CuAAC provides a direct route to connect an azide-bearing molecule with an alkyne-functionalized sulfonyl fluoride, or vice versa. rsc.org

The synthesis of 1-sulfonyl-1,2,3-triazoles can be achieved with high selectivity using CuAAC. elsevierpure.com By carefully controlling reaction conditions, such as using a copper(I) catalyst in the presence of a non-nucleophilic base like 2,6-lutidine at low temperatures, the formation of unwanted ketenimine byproducts can be suppressed, leading to good to excellent yields of the desired N-sulfonyltriazoles. elsevierpure.com The choice of solvent is also critical; for instance, water and toluene have been identified as optimal solvents for certain CuTC-catalyzed syntheses of 1-sulfonyl triazoles, whereas coordinating solvents like acetonitrile (B52724) can inhibit the reaction. nih.gov

This methodology has been applied to construct novel series of triazoles containing a sulfonyl fluoride moiety in good to excellent yields. rsc.org The versatility of CuAAC allows for the combination of a wide range of azide and alkyne substrates, making it a key strategy for generating diverse libraries of these hybrid structures for various applications. bohrium.comnih.gov

Metal-Free 1,3-Dipolar Cycloaddition Routes Utilizing Ethenesulfonyl Fluoride (ESF) Derivatives

As an alternative to metal-catalyzed methods, metal-free 1,3-dipolar cycloadditions have emerged as a robust strategy for synthesizing triazole-sulfonyl fluorides. These reactions often utilize ethenesulfonyl fluoride (ESF) or its derivatives as key building blocks. ESF can function as a stable and convenient acetylene (B1199291) surrogate. nih.govresearchgate.net

A straightforward and scalable protocol involves the reaction of organic azides with ESF. This transformation proceeds smoothly under metal-free conditions to afford 1-substituted-1,2,3-triazoles in excellent yields. nih.govresearchgate.net The reaction is notable for its simplicity, often not requiring additives or chromatographic purification. researchgate.net

Derivatives of ESF are also powerful reagents in these cycloadditions. For instance, 1-bromoethenesulfonyl fluoride (Br-ESF), which can be generated in situ from 1,2-dibromoethane-1-sulfonyl fluoride (DESF), serves as a synthetic equivalent for the highly reactive acetylenesulfonyl fluoride. rsc.orgresearchgate.net The metal-free cycloaddition of organic azides to Br-ESF provides a general and highly regioselective route to 4-fluorosulfonyl-1,2,3-triazoles. organic-chemistry.orgfigshare.com This approach accommodates a wide variety of azides, including those that are acid-sensitive, by adding a non-nucleophilic base. organic-chemistry.org The resulting 4-sulfonyl fluoride-substituted triazoles are exceptionally stable. organic-chemistry.org

Table 2: Metal-Free Cycloaddition for Triazole-Sulfonyl Fluoride Synthesis

| ESF Derivative | Azide Type | Key Feature | Product |

|---|---|---|---|

| Ethenesulfonyl Fluoride (ESF) | Organic Azides | Acts as an acetylene surrogate. nih.gov | 1-Substituted-1,2,3-triazoles. nih.govresearchgate.net |

| 1-Bromoethenesulfonyl Fluoride (Br-ESF) | Aliphatic, Aromatic, Bioactive Azides | Provides high regioselectivity for the C4 position. organic-chemistry.org | 4-Fluorosulfonyl-1,2,3-triazoles. organic-chemistry.orgfigshare.com |

Regioselective Synthesis of 4-Sulfonyl Fluoride-Substituted Triazoles

Controlling the regiochemistry of the cycloaddition reaction is crucial for synthesizing specific isomers of sulfonyl fluoride-substituted triazoles. The synthesis of 1,4-disubstituted triazoles, where the sulfonyl fluoride group is located at the C4 position of the triazole ring, is of particular interest and has been achieved with high selectivity using specialized reagents.

A prominent method for achieving this regioselectivity involves the use of 1-bromoethenesulfonyl fluoride (Br-ESF) as a key building block. rsc.orgresearchgate.net Br-ESF, which can be prepared on a large scale, acts as a stable synthetic equivalent of ethynylsulfonyl fluoride. rsc.orgorganic-chemistry.org Its reaction with organic azides proceeds via a metal-free [3+2] cycloaddition that reliably installs the fluorosulfonyl group at the C4 position of the resulting 1,2,3-triazole ring. rsc.orgorganic-chemistry.org This method is general, accommodating a wide range of both aryl and alkyl azides, and produces the desired 4-sulfonyl fluoride-substituted 1,2,3-triazoles in good yields as single regioisomers. rsc.orgresearchgate.net

Another recently developed reagent, 1-bromobut-3-ene-1,3-disulfonyl difluoride (BEDF), has also been used for the regioselective construction of triazolyl vinyl sulfonyl fluorides. figshare.comacs.orgscilit.com This reagent enables the functionalization of the C4 position of 1H-1,2,3-triazoles with a vinyl sulfonyl fluoride group, yielding products with an exclusively E-configuration. figshare.comacs.org Such methods provide versatile and convenient access to specific and previously elusive sulfur(VI) derivatives of triazoles. organic-chemistry.orgfigshare.com

Diversity-Oriented Clicking (DOC) Strategies for Accessing Sulfonyl Fluoride-Functionalized Triazoles

Diversity-Oriented Clicking (DOC) is a powerful synthetic strategy that combines the principles of click chemistry with the goal of rapidly generating libraries of structurally diverse molecules from a common starting point. nih.govpnas.org This approach is particularly effective for creating collections of sulfonyl fluoride-functionalized triazoles for screening in drug discovery and chemical biology. pnas.orgresearchgate.net

DOC strategies often center on the use of highly reactive "hub" molecules that can undergo multiple, selective click reactions. pnas.org A key class of such hubs is the 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs). nih.govresearchgate.net These compounds are designed to be highly activated for various cycloaddition reactions. nih.gov By reacting SASF hubs with a range of 1,3-dipoles, such as azides, nitrones, and nitrile oxides, a diverse array of sulfonyl fluoride-functionalized heterocycles, including triazoles, can be synthesized in minimal steps. nih.gov For example, the Rh-catalyzed reaction of a SASF hub with an azide specifically yields 1,5-disubstituted-1H-1,2,3-triazole-4-sulfonyl fluorides. rsc.orgnih.gov

This approach allows for the modular assembly of complex molecules. pnas.org The pendant sulfonyl fluoride group on the resulting triazole serves as a "SuFExable" handle, meaning it can undergo further diversification through Sulfur(VI) Fluoride Exchange (SuFEx) reactions with various nucleophiles, such as aryl silyl (B83357) ethers, to create an even larger library of compounds. nih.govpnas.org The DOC methodology has been used to generate libraries of hundreds of unique sulfonyl fluoride-containing molecules, showcasing its power for the rapid exploration of chemical space. nih.gov

Mechanistic Studies and Reactivity Profiles of 4h 1,2,4 Triazole 3 Sulfonyl Fluoride and Analogues

Reactivity Associated with the 1,2,4-Triazole (B32235) Nucleus in Sulfonyl Fluoride (B91410) Conjugates

While the sulfonyl fluoride group provides a reliable handle for SuFEx chemistry, the attached 1,2,4-triazole ring possesses its own distinct reactivity profile that can be exploited in synthetic transformations.

The 1,2,3-triazole ring, a close analogue of the 1,2,4-isomer, is known to act as a nucleophile in Michael-type addition reactions. nih.gov The N-H proton of the triazole ring is acidic enough to be removed by a base, and the resulting triazolide anion can add to electron-deficient alkynes, such as sulfonyl acetylenes. nih.gov This reaction proceeds with high Z-selectivity. nih.gov This demonstrates a fundamental reaction pathway where the triazole nucleus itself engages in bond formation.

Furthermore, when a sulfonyl group is attached directly to a nitrogen atom of the triazole ring (forming an N-sulfonyl-1,2,3-triazole), the reactivity of the heterocycle is dramatically altered. These electron-deficient triazoles are prone to a ring-chain tautomerism that is not observed in their N-unsubstituted counterparts. nih.govelsevierpure.com This equilibrium leads to the formation of reactive α-imino diazo intermediates, which can be trapped by transition metal catalysts to generate α-imino metal carbenes, providing a pathway to a variety of nitrogen-containing compounds. nih.govelsevierpure.com

The connection between the triazole ring and the sulfonyl fluoride group is susceptible to cleavage under specific, base-mediated conditions. This reactivity provides a strategic tool for chemical synthesis. It has been shown that aliphatic sulfonyl fluoride moieties attached to a triazole can be completely cleaved under basic conditions. rsc.orgnih.gov This transformation results in the formation of N-unsubstituted triazoles in quantitative yields, effectively using the sulfonyl fluoride group as a transient protecting or modifying group that can be removed when no longer needed. rsc.orgnih.gov

In a different base-mediated transformation, the sulfonyl fluoride group itself can be hydrolyzed. The reaction of a 4-sulfonyl fluoride substituted triazole with a base can lead to the formation of the corresponding sodium sulfonate salt in high yield. rsc.org This provides a direct route to highly polar, water-soluble triazole derivatives from the more chemically robust sulfonyl fluoride precursors.

| Starting Material | Base/Conditions | Product | Description | Reference |

|---|---|---|---|---|

| Triazole with aliphatic -SO₂F moiety | Base (e.g., Pyrrolidine) | N-unsubstituted triazole | Cleavage of the entire sulfonyl fluoride group. | rsc.orgnih.gov |

| 4-Sulfonyl fluoride-1,2,3-triazole | Base Hydrolysis (e.g., NaOH) | Sodium 4-sulfonate-1,2,3-triazole | Conversion of the -SO₂F group to a sulfonate salt. | rsc.org |

Advanced Organic Transformations of Sulfonyl Fluorides

The sulfonyl fluoride functional group has garnered significant attention in organic synthesis due to its unique reactivity and stability. This section explores advanced organic transformations involving sulfonyl fluorides, with a particular focus on 4H-1,2,4-triazole-3-sulfonyl fluoride and its analogues. These transformations highlight the versatility of the sulfonyl fluoride moiety as a reactive handle for constructing complex molecular architectures.

Late-Stage Functionalization (LSF) Applications

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, enabling the modification of complex molecules at a late step in the synthetic sequence. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. Sulfonyl fluorides, including this compound, have emerged as valuable reagents in this context. researchgate.netnih.govberkeley.edu

The direct introduction of a sulfonyl group onto a complex molecule can be challenging. However, methods have been developed to convert primary sulfonamides into sulfonyl chlorides, which are versatile electrophiles for a variety of nucleophiles. This transformation can be achieved using reagents like Pyry-BF4 under mild conditions, tolerating a wide range of sensitive functional groups. researchgate.net This allows for the late-stage installation of sulfonyl-containing motifs, including those derived from this compound, into intricate molecular scaffolds. researchgate.net

Recent advancements also include a metal-free, photoredox-catalyzed three-component assembly of aryl sulfonyl fluorides from dibenzothiophenium (DBT) salts using potassium bifluoride (KHF2) as the fluorine source. nih.gov This method demonstrates good yields and broad functional group tolerance, making it suitable for the late-stage fluorosulfonylation of drug molecules. nih.gov

Table 1: Examples of Late-Stage Sulfonylation and Related Transformations

| Starting Material Class | Reagent/Catalyst | Transformation | Key Features |

| Primary Sulfonamides | Pyry-BF4 | Conversion to Sulfonyl Chlorides | Mild conditions, high selectivity for NH2 groups, broad functional group tolerance. researchgate.net |

| Dibenzothiophenium (DBT) salts | Photoredox Catalyst, KHF2 | Three-component assembly of Aryl Sulfonyl Fluorides | Metal-free, sustainable, suitable for late-stage drug modification. nih.gov |

| Multisubstituted Pyridines and Diazines | Fluorination followed by SNAr | Functionalization α to Nitrogen | Installs diverse functional groups under mild conditions. berkeley.edu |

While direct deoxymethylation mediated by this compound is not extensively detailed in the provided search results, the broader class of sulfonyl fluorides plays a crucial role in related transformations. For instance, sulfuryl fluoride (SO2F2) is a valuable reagent for the one-pot activation and derivatization of aliphatic alcohols. nih.gov This process proceeds through highly reactive alkyl fluorosulfate (B1228806) intermediates. By converting these intermediates into alkyl halides, the scope of subsequent reactions can be expanded to include those incompatible with the initial one-pot activation, such as substitutions with a wider range of nucleophiles and deoxygenation of primary alcohols under mild conditions. nih.gov

Furthermore, the chemoselective synthesis of triflates, triflamides, and triflimidates has been enabled by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. rsc.org The ex situ generation of trifluoromethanesulfonyl fluoride (CF3SO2F) gas provides a new SuFEx handle. rsc.org Notably, water has been identified as a key factor in achieving the chemoselective trifluoromethanesulfonation of phenols over amines, a phenomenon rationalized by a hydrogen-bonded termolecular transition state. rsc.org This highlights the nuanced control achievable in reactions involving sulfonyl fluorides.

Cross-Coupling Reactions of Sulfonyl Fluorides (e.g., Suzuki-Miyaura)

Traditionally considered relatively inert in transition-metal-catalyzed cross-coupling reactions, aryl sulfonyl fluorides have recently been "awakened" as viable coupling partners. rsc.org The Suzuki-Miyaura cross-coupling, a cornerstone of C-C bond formation, has been successfully applied to aryl sulfonyl fluorides, including heterocyclic derivatives.

Palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl sulfonyl fluorides can proceed selectively without the need for a base and can even tolerate strong acids. nih.gov Mechanistic studies and DFT calculations suggest that the catalytic cycle involves oxidative addition at the C-S bond, followed by desulfonation to form a Pd-F intermediate that facilitates transmetalation. nih.gov This desulfonative coupling expands the utility of sulfonyl fluorides beyond their traditional role as "click" electrophiles for S-Nu bond formation. nih.gov

The scope of this transformation has been extended to include heteroaryl sulfonyl fluorides. For example, pyridine-2-sulfonyl fluoride (PyFluor) undergoes Suzuki-Miyaura cross-coupling with various hetero(aryl) boronic acids and esters to produce 2-arylpyridines. scholaris.canih.govclaremont.edu This reaction, typically catalyzed by Pd(dppf)Cl2, proceeds at moderate temperatures and demonstrates the potential for synthesizing heteroatom-rich biaryls, which are important scaffolds in drug discovery. scholaris.canih.gov The development of triazole-based monophosphine ligands, known as ClickPhos, has also led to highly active palladium catalysts for Suzuki-Miyaura coupling reactions of aryl chlorides. nih.gov While not directly involving the sulfonyl fluoride group as the leaving group, this highlights the synergy between triazole chemistry and cross-coupling reactions.

A general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles has been developed using an expanded-ring N-heterocyclic carbene palladium complex in water, showcasing a green chemistry approach to synthesizing 1,4,5-trisubstituted-1,2,3-triazoles. rsc.org

Table 2: Suzuki-Miyaura Cross-Coupling of Sulfonyl Fluorides and Related Triazoles

| Substrate | Catalyst/Ligand | Coupling Partner | Product | Key Findings |

| Aryl Sulfonyl Fluorides | Pd(OAc)2 / RuPhos | Boronic Acids | Biaryls | Desulfonative coupling, occurs without base. rsc.orgnih.gov |

| Pyridine-2-sulfonyl fluoride (PyFluor) | Pd(dppf)Cl2 | Hetero(aryl) boronic acids/esters | 2-Arylpyridines | Synthesis of heteroatom-rich biaryls. scholaris.canih.gov |

| 4- and 5-Halo-1,2,3-triazoles | Expanded-ring NHC-Pd complex | Boronic Acids | 1,4,5-Trisubstituted-1,2,3-triazoles | "Green chemistry" approach in water. rsc.org |

| 4H-1,2,4-triazole precursors | Pd(PPh3)4 | Boronic Acids | Arylated 4H-1,2,4-triazoles | Microwave-assisted synthesis of luminophores. researchgate.net |

Carbon-Carbon Bond Formation via Sulfonyl Fluoride Intermediates (e.g., Cyclopropanation)

The sulfonyl fluoride group can also facilitate the formation of carbon-carbon bonds, particularly in the synthesis of cyclopropanes. Alkyl sulfonyl fluorides can act as ambiphilic reagents in palladium(II)-catalyzed stereoselective cyclopropanation of unactivated alkenes. chemrxiv.orgchemrxiv.org In this transformation, the sulfonyl fluoride serves a dual role: it acidifies the α-protons, enabling deprotonation to form a nucleophile, and acts as an internal oxidant for the subsequent oxidative addition step. chemrxiv.orgchemrxiv.org This methodology provides access to cis-substituted cyclopropanes and is compatible with a range of functional groups on the sulfonyl fluoride, including cyano, ester, isoxazolyl, and pyrazolyl groups. chemrxiv.org Mechanistic studies indicate that the turnover-limiting and diastereoselectivity-determining step is the S_N2-type oxidative addition at the C-SO2F bond. chemrxiv.org

Furthermore, a stereo- and chemoselective cyclization of N-sulfonyl ketimines with α,β-unsaturated sulfonyl fluorides, promoted by DBU, can lead to the formation of trans-cyclopropanes with high diastereoselectivity. rsc.org Corey-Chaykovsky cyclopropanation reactions have also been employed to access both cis and trans configurations of functionalized cyano cyclopropanes bearing a sulfonyl fluoride moiety under mild conditions. researchgate.net

Table 3: Cyclopropanation Reactions Involving Sulfonyl Fluorides

| Reaction Type | Substrates | Catalyst/Reagent | Product | Key Features |

| Palladium-Catalyzed Cyclopropanation | Alkyl sulfonyl fluorides, unactivated alkenes | Palladium(II) | cis-Substituted cyclopropanes | Ambiphilic reactivity of sulfonyl fluoride. chemrxiv.orgchemrxiv.org |

| Chemoselective Cyclization | N-sulfonyl ketimines, α,β-unsaturated sulfonyl fluorides | DBU | trans-Cyclopropanes | High diastereoselectivity. rsc.org |

| Corey-Chaykovsky Cyclopropanation | Electron-poor olefins, cyanomethyl sulfonium (B1226848) salt | Not specified | Functionalized cyano cyclopropanes | Mild conditions, good yields. researchgate.net |

Computational and Theoretical Investigations of Triazole Sulfonyl Fluoride Systems

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods are fundamental tools for understanding the intrinsic properties of molecules like 4H-1,2,4-triazole-3-sulfonyl fluoride (B91410). These computational approaches allow for a detailed characterization of the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) has become a standard method for the structural optimization and property prediction of triazole-based compounds. nih.govresearchgate.net By employing functionals such as B3LYP with basis sets like 6-31+G(d,p) or 6-311+G(d,p), researchers can calculate the ground-state molecular geometry with high accuracy. researchgate.netnih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. For instance, DFT has been used to elucidate the geometry of novel 1,2,3-triazole-based sulfonamides, with calculated results showing excellent agreement with experimental findings from X-ray crystallography. researchgate.net

Beyond simple geometry, DFT is used to compute a range of quantum chemical descriptors that explain the reactivity and stability of these molecules. nih.gov These include electronegativity (χ), global hardness (η), softness (δ), and electrophilicity. nih.gov Such calculations helped to explain the anticancer activity of certain 1,2,4-triazole (B32235) derivatives linked to a 1,2,3-triazole core. nih.gov

Furthermore, computational studies, including Hirshfeld surface analysis, have been employed to compare the noncovalent interactions of sulfonyl fluorides with their sulfonyl chloride counterparts. nih.gov These analyses reveal that while the sulfonyl oxygens exhibit similar interactions in both types of compounds, the fluoride and chloride atoms participate in distinctly different noncovalent interactions. The fluoride atom is observed to form close contacts with π-bonds, whereas it does not engage in hydrogen bonding to the same extent as the chloride atom. nih.gov

Table 1: Representative Calculated Molecular Properties for Triazole Systems This table is illustrative, based on typical data from DFT studies on related triazole derivatives.

| Parameter | Description | Typical Calculated Value/Range | Reference Method |

|---|---|---|---|

| S-F Bond Length | The distance between the sulfur and fluorine atoms in the sulfonyl fluoride group. | ~1.5 - 1.6 Å | DFT/B3LYP |

| S=O Bond Length | The length of the double bonds between sulfur and oxygen in the sulfonyl group. | ~1.4 - 1.5 Å | DFT/B3LYP |

| C-S Bond Length | The distance between the triazole ring carbon and the sulfur atom. | ~1.7 - 1.8 Å | DFT/B3LYP |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Varies by substitution | DFT (from HOMO-LUMO energies) nih.gov |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Varies by substitution | DFT (from HOMO-LUMO energies) researchgate.net |

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key component of computational studies on triazole-sulfonyl fluoride systems. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. nih.gov

DFT calculations are used to predict these orbital energies and visualize their spatial distribution. nih.govnih.gov For example, in studies of 1,2,3-triazole derivatives, the HOMO was found to be primarily localized on the indole (B1671886) segment, highlighting its crucial role in the molecule's antioxidant activity. researchgate.net Similarly, investigations into triazole-based anticancer agents used HOMO-LUMO analysis to correlate electronic properties with biological activity. nih.gov

Computational methods can also predict electronic spectra (UV-Vis), which correspond to electronic transitions, often from the HOMO to the LUMO. bohrium.com The calculated spectra can be compared with experimental results to validate the computational model. Furthermore, studies have shown that external factors, such as an applied external electric field (EEF), can reconstruct the spatial distribution of HOMO and LUMO and reduce the energy gap, thereby enhancing the reaction activity of triazole-based energetic materials. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Analysis of Representative Triazole Derivatives This table presents conceptual data based on findings from computational studies on various triazole systems.

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Predicted Implication |

|---|---|---|---|---|

| 1,2,4-Triazole-Thione Derivative nih.gov | -6.5 | -1.8 | 4.7 | High stability, specific reactivity sites. |

| 1,2,3-Triazole Sulfonamide researchgate.net | -7.0 | -1.2 | 5.8 | Indicates high kinetic stability. |

| Energetic Triazole Derivative (No EEF) nih.gov | -8.2 | -2.5 | 5.7 | Stable under normal conditions. |

| Energetic Triazole Derivative (With EEF) nih.gov | -7.9 | -2.9 | 5.0 | Increased reactivity due to smaller gap. |

Mechanistic Elucidation through Advanced Computational Modeling

Computational modeling is indispensable for mapping the complex reaction pathways involving triazole-sulfonyl fluorides. It allows for the identification of transient species and the quantification of energy barriers, providing a level of detail that complements experimental observations.

Advanced computational modeling, primarily using DFT, enables the detailed investigation of reaction mechanisms step-by-step. Researchers can map the potential energy surface of a reaction, identifying stable intermediates and, crucially, the high-energy transition states that connect them.

A comprehensive computational study on the Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides illustrates this approach. nih.gov The mechanism was characterized by three key stages:

Transmetallation: Formation of a Bi(III)-phenyl intermediate, a process facilitated by a base. nih.gov

SO₂ Insertion: The insertion of sulfur dioxide into the Bi-C bond to form a Bi(III)-O-S(O)Ar intermediate. nih.gov

Oxidation/Fluorination: The S(IV) center undergoes oxidation and reaction with a fluoride source to yield the final aryl sulfonyl fluoride product and regenerate the Bi(III) catalyst. nih.gov

Each stage was found to be kinetically and thermodynamically viable through DFT calculations. nih.gov Similarly, DFT calculations were instrumental in elucidating the mechanism of enantioselective fluorination of related sulfonimidoyl chlorides. acs.org These calculations identified the key transition states (TS) for the fluoride-chloride exchange and revealed that the stereochemical outcome is determined by the differential stabilization of the diastereomeric transition states (e.g., TS2-R vs. TS2-S) through hydrogen bonding. acs.org Computational studies have also been used to investigate other reaction pathways, such as the acid-mediated ring-opening of triazoles, by calculating the energies and geometries of the proposed intermediates. researchgate.net

Table 3: Calculated Activation Energies for Key Mechanistic Steps This table provides examples of calculated energy barriers from mechanistic studies on sulfonyl fluoride formation and related reactions.

| Reaction Step | System | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| SO₂ Insertion | Bi(III)-catalyzed aryl sulfonyl fluoride synthesis nih.gov | Relatively low barrier, feasible reaction | DFT |

| NO₂ Insertion | Bi(III)-complex mediated nih.gov | 17.5 | DFT |

| Enantioselective Fluorination (Rate-Determining Step) | Chiral catalyst-mediated S-F bond formation acs.org | 24.0 | DFT |

| Racemization Barrier | Chiral sulfonimidoyl chloride acs.org | 22.3 | DFT |

Computational models are critical for understanding how catalysts and solvents influence reaction outcomes. Catalysts can open up new, lower-energy reaction pathways, while solvents can selectively stabilize or destabilize reactants, intermediates, and transition states.

Catalysts: Theoretical studies have clarified the role of various catalysts in reactions producing sulfonyl fluorides and related compounds.

Transition Metals: In the synthesis of nitrogen-containing compounds, transition metal catalysts like rhodium(II) and nickel(0) are used to trap transient α-imino diazo compounds formed from N-sulfonyl-1,2,3-triazoles, leading to the formation of reactive α-imino metal carbenes. elsevierpure.com DFT calculations on Bi(III)-catalyzed reactions have shown that the catalyst is not merely a spectator but actively participates in transmetallation and directs the insertion of SO₂. nih.gov

Organocatalysts: DFT studies on the enantioselective fluorination of sulfonimidoyl chlorides revealed that a bifunctional hydrogen-bond donor catalyst works in concert with the fluoride source (NaHF₂). acs.org The calculations showed that an orchestrated hydrogen-bonding network is essential for synchronizing nucleophilic substitution, racemization, and enantioselective fluoride transfer. acs.org

Solvent Effects: The choice of solvent can profoundly impact reaction rates and mechanisms. Computational studies can model these effects, often using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules.

Changing the solvent can alter mechanistic pathways. For example, in the synthesis of alkyl phosphates, moving from water to acetonitrile (B52724) was shown to change the reaction mechanism from an associative to a dissociative process. nih.gov

In the electrochemical synthesis of sulfonyl fluorides, the solvent system influences mixing efficiency and reactor performance. researchgate.net Theoretical models help in understanding residence time distribution and current density, guiding reactor design. researchgate.net

In halogen exchange reactions to produce sulfonyl fluorides from sulfonyl chlorides, the use of biphasic solvent systems (e.g., water/acetone) was found to be effective. researchgate.net Computational chemistry helps explain how the solvent facilitates the transfer of reagents like KF between phases. mdpi.com

By calculating the Gibbs free energy (ΔG) for all species along a proposed reaction coordinate, computational chemistry provides a quantitative assessment of both the kinetics and thermodynamics of a reaction.

Kinetics: The free energy of the transition state relative to the reactants (ΔG‡, the activation energy) determines the reaction rate. A lower activation barrier corresponds to a faster reaction. In the study of enantioselective S-F bond formation, DFT calculations predicted a free energy barrier of 24.0 kcal/mol for the rate-determining fluorination step. acs.org This kinetic modeling was able to rationalize the high experimental enantioselectivity, as the transition state leading to the major product was calculated to be significantly lower in energy than the one leading to the minor product. acs.org These models can also compare competing pathways; for instance, the barrier for fluorination was found to be higher than that for racemization of the starting material, which is a key feature of a dynamic kinetic asymmetric transformation. acs.org

Table 4: Example of Calculated Thermodynamic and Kinetic Data for a Reaction Pathway Data based on the DFT-calculated energy profile for enantioselective fluoride-chloride exchange from reference acs.org.

| Species | Description | Relative Free Energy (ΔG, kcal/mol) | Significance |

|---|---|---|---|

| Reactants + Catalyst | Initial state | 0.0 | Reference energy level |

| Catalyst-NaHF₂ Complex | Formation of stable H-bonded complex | -6.1 | Thermodynamically favorable pre-catalyst activation |

| TS3-inter | Transition state for racemization | 22.3 | Kinetic barrier for racemization of starting material |

| TS2-R | Transition state leading to R-product | 24.0 | Rate-determining step for the major product |

| TS2-S | Transition state leading to S-product | >25.0 | Higher energy barrier, disfavoring formation of the minor product |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry has emerged as a powerful tool for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For novel or challenging-to-synthesize compounds like "4H-1,2,4-triazole-3-sulfonyl fluoride", theoretical calculations can offer a preliminary understanding of their spectral characteristics. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are frequently employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies for Infrared (IR) spectroscopy. These theoretical predictions, when correlated with experimental findings for related structures, can aid in structural elucidation and the analysis of complex spectra.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of NMR chemical shifts are a cornerstone in the structural analysis of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within the framework of DFT for predicting the NMR shielding tensors, from which chemical shifts are derived. These calculations are typically performed on the optimized geometry of the molecule. The choice of the functional and basis set is crucial for the accuracy of the prediction and is often benchmarked against experimental data for similar classes of compounds.

For triazole systems, computational studies have shown a good correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts. The predicted chemical shifts are generally referenced against a standard, such as tetramethylsilane (B1202638) (TMS). While specific computational NMR data for "this compound" is not available in the reviewed literature, studies on analogous 1-sulfonyl-1,2,3-triazole derivatives have demonstrated the utility of DFT calculations in confirming their structural assignments. In these related systems, the calculated chemical shifts were reported to be in compliance with the experimental findings.

Table 1: Representative Theoretical vs. Experimental NMR Chemical Shift Data for a Related Triazole Derivative

| Compound | Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| 1-Sulfonyl-1,2,3-triazole derivative | ¹H | Data not available | Data not available |

| ¹³C | Data not available | Data not available | |

| This compound | ¹H | Data not available | Data not available |

| ¹³C | Data not available | Data not available | |

| ¹⁹F | Data not available | Data not available |

Note: Specific data for "this compound" and a comparable experimental dataset for a directly related 1-sulfonyl-1,2,3-triazole derivative are not available in the public domain. This table is a template for how such data would be presented.

Vibrational Frequency Analysis and Infrared (IR) Spectroscopy Simulations

Vibrational frequency analysis through computational methods provides a theoretical infrared (IR) spectrum, which can be a powerful tool for identifying functional groups and understanding the vibrational modes of a molecule. DFT calculations are commonly used to compute the harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method.

Theoretical studies on related 1,2,4-triazole systems have been conducted to assign vibrational modes observed in experimental FT-IR spectra. For instance, research on (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine involved calculating vibrational wavenumbers and assigning them based on potential energy distribution (PED). The correlation between the calculated and experimental IR spectra for sulfonyl-containing compounds has also been explored, showing a good match between the predicted and observed vibrational bands.

Although no specific vibrational frequency analysis for "this compound" has been reported, the characteristic absorption bands for the sulfonyl (SO₂) and triazole ring moieties would be expected to be prominent features in its IR spectrum. Computational analysis would be instrumental in assigning these complex vibrational modes.

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for a Related Triazole Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H stretch | Data not available | Data not available |

| C=N stretch | Data not available | Data not available |

| SO₂ asymmetric stretch | Data not available | Data not available |

| SO₂ symmetric stretch | Data not available | Data not available |

| C-S stretch | Data not available | Data not available |

| S-F stretch | Data not available | Data not available |

Note: Specific data for "this compound" is not publicly available. This table illustrates the format for presenting such comparative data, which is essential for validating computational models.

Future Research Directions and Innovative Methodological Developments

Expansion of Synthetic Methodologies for Novel 4H-1,2,4-Triazole-3-sulfonyl Fluoride (B91410) Analogues

While synthetic routes to various triazole and sulfonyl fluoride compounds are known, methods dedicated to producing diverse 4H-1,2,4-triazole-3-sulfonyl fluoride analogues remain relatively nascent. mdpi.comzsmu.edu.ua Future work will likely focus on adapting existing strategies and developing novel pathways to build libraries of these compounds for screening and application.

Key areas for development include:

Multi-component Reactions: The development of one-pot, multi-component strategies starting from simple, readily available precursors like aromatic ketones, sodium sulfinates, and organic azides could provide efficient access to complex 4-sulfonyl-1,2,3-triazoles, a methodology that could be adapted for the 1,2,4-isomer. mdpi.comresearchgate.netnih.gov

Cycloaddition Strategies: The Huisgen [3+2] azide-alkyne cycloaddition is a cornerstone of triazole synthesis. frontiersin.org Research into the use of novel sulfonyl fluoride-containing building blocks, such as 1-bromoethene-1-sulfonyl fluoride (BESF) or alkynyl sulfonyl fluoride reagents, has proven effective for 1,2,3-triazoles and could be explored for 1,2,4-triazole (B32235) synthesis. frontiersin.orgrsc.org

Late-Stage Functionalization: A significant area of growth will be the development of methods for the late-stage introduction of the sulfonyl fluoride moiety onto pre-existing 4H-1,2,4-triazole scaffolds. This approach is highly valuable in medicinal chemistry for the rapid diversification of drug candidates. nih.gov This could involve direct C-H fluorosulfonylation or the conversion of other functional groups (e.g., thiols, sulfonyl chlorides) into the target sulfonyl fluoride. nih.gov

Synthesis from Novel Precursors: Exploration of unconventional starting materials, such as vinyl fluorosulfates or aryltriazenes, offers new disconnection possibilities for accessing the triazole-sulfonyl fluoride core. researchgate.net

Table 1: Potential Synthetic Strategies for this compound Analogues

| Strategy | Precursors | Key Features | Relevant Findings |

|---|---|---|---|

| Modified Pellizzari Reaction | N,N'-Diformylhydrazine, Primary Amine, Sulfonylating Agent | Direct synthesis of N4-substituted triazoles; requires adaptation for sulfonyl fluoride incorporation. | Established method for forming the 4-aryl-substituted-4H-1,2,4-triazole core. nih.gov |

| Cyclization of Thioamides | Carbothioamides, Hydrazinolysis, Alkaline Cyclization | Multi-step but modular approach to 1,2,4-triazole-3-thiones, which could be oxidized and fluorinated. | A common pathway to access the core triazole-thione skeleton. zsmu.edu.ua |

| Adapted Cycloadditions | Azides, Alkynyl Sulfonyl Fluorides | Potential for high regioselectivity, but typically yields 1,2,3-triazoles; would require novel catalyst systems or precursors for the 1,2,4-isomer. | Rh-catalysed AAC reactions have successfully produced 4-sulfonyl fluoride-substituted 1,2,3-triazoles. rsc.org |

| Late-Stage C-H Fluorosulfonylation | Pre-formed 4H-1,2,4-triazole, SO₂ Source, Fluorinating Agent | Highly desirable for medicinal chemistry; challenges include regioselectivity and functional group tolerance. | Methods for direct fluorosulfonylation of arenes are known but need to be adapted for specific heterocycles. researchgate.net |

Exploration of Undiscovered Reactivity Modes and Applications for the Sulfonyl Fluoride Moiety in Triazole Systems

The sulfonyl fluoride group is renowned as a "clickable" electrophilic hub for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, prized for its unique balance of stability and reactivity. nih.govnih.gov When appended to a 1,2,4-triazole ring, this functionality opens up numerous avenues for exploration beyond established applications.

Future research should investigate:

Covalent Probe Development: Sulfonyl fluorides can form stable covalent bonds with nucleophilic amino acid residues like lysine (B10760008), tyrosine, and histidine in proteins. nih.govacs.org By incorporating the this compound warhead into molecules designed to bind specific protein targets, researchers can develop potent and selective covalent inhibitors and chemical biology probes. acs.org

Bio-orthogonal Chemistry: The kinetic stability of the S-F bond under physiological conditions, coupled with its selective reactivity with specific nucleophiles, makes it an ideal candidate for bio-orthogonal ligation reactions within living systems. nih.gov

Traceless Directing Group: The sulfonyl fluoride group's reactivity is not limited to substitution. A recent study showed that an aliphatic sulfonyl fluoride on a triazole could be smoothly cleaved under basic conditions. nih.gov This suggests the potential for the triazole-sulfonyl fluoride moiety to act as a traceless directing group in synthesis, guiding a transformation before being removed under mild conditions.

Novel SuFEx Transformations: While reactions with O- and N-nucleophiles are common, the influence of the 1,2,4-triazole ring's electronics on the reactivity of the attached sulfonyl fluoride is unknown. researchgate.net This could enable previously inaccessible SuFEx transformations or alter the selectivity of known ones, expanding the synthetic utility of the platform. nih.gov

Advancements in Catalytic Systems for Triazole-Sulfonyl Fluoride Synthesis and Transformation (e.g., Photocatalysis, Electrocatalysis)

Catalysis is pivotal for developing efficient, selective, and sustainable chemical transformations. acs.org The synthesis and subsequent modification of 4H-1,2,4-triazole-3-sulfonyl fluorides would benefit immensely from the development of bespoke catalytic systems.

Promising areas for innovation include:

Photocatalysis: Visible-light photocatalysis offers a mild method for generating reactive radical intermediates. frontiersin.org This has been applied to synthesize alkyl and alkenyl sulfonyl fluorides from precursors like organoboron substrates, carboxylic acids, and aryl diazonium salts. nih.govnih.govacs.orgrsc.org Applying these methods to triazole-containing substrates could provide a powerful route to the target compounds under gentle conditions compatible with complex functional groups. nih.govuclouvain.be

Electrocatalysis: Electrochemical synthesis provides an oxidant-free and often reagent-minimal approach to chemical synthesis. researchgate.netpurdue.edu Methods for converting thiols, disulfides, and organic sulfinates into sulfonyl fluorides using electrochemistry have been reported and represent a green alternative to traditional methods. rsc.orgpurdue.edu

Transition-Metal Catalysis: Palladium, copper, and ruthenium-catalyzed reactions are workhorses of modern synthesis. nih.govresearchgate.net Future work could focus on developing metal-catalyzed cross-coupling reactions to either form the C-S bond of the triazole-sulfonyl fluoride or to functionalize the triazole ring after the sulfonyl fluoride is in place. nih.gov For instance, Cu-catalyzed three-component reactions have been used to generate 4-sulfonyl-1,2,3-triazoles and could be a starting point for 1,2,4-isomer synthesis. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts can avoid issues related to metal toxicity and cost. frontiersin.org Organocatalytic approaches, such as those using hydroxybenzotriazole (B1436442) (HOBt) to activate sulfonyl fluorides towards nucleophilic substitution, could be employed to transform the this compound core into diverse sulfonamide and sulfonate ester derivatives. acs.orgnih.gov

Table 2: Comparison of Emerging Catalytic Methodologies

| Catalytic System | Energy Source | Key Advantages | Potential Application for Triazole-SO₂F |

|---|---|---|---|

| Photocatalysis | Visible Light | Mild reaction conditions, high functional group tolerance, radical pathway access. | Synthesis from organoboron or diazonium precursors; late-stage functionalization. nih.govrsc.org |

| Electrocatalysis | Electricity | Avoids stoichiometric chemical oxidants/reductants, high atom economy. | Sustainable synthesis from thiol or sulfinate derivatives of 1,2,4-triazoles. researchgate.netrsc.org |

| Transition-Metal Catalysis | Heat/Light | High efficiency and selectivity, broad substrate scope for cross-coupling. | C-S bond formation to build the core; subsequent C-H functionalization of the triazole ring. nih.gov |

| Organocatalysis | Heat | Metal-free, often milder conditions, unique activation modes. | Asymmetric synthesis; activation of the S-F bond for SuFEx reactions. frontiersin.orgacs.org |

Integration of High-Throughput Experimentation and Data-Driven Approaches in Triazole-Sulfonyl Fluoride Chemistry

The intersection of chemical synthesis with high-throughput technologies and data science is accelerating the discovery of new functional molecules. Applying these tools to the chemistry of this compound will be crucial for rapidly navigating its chemical space and identifying high-value applications.

Future directions in this domain include:

Computational Screening: In silico methods, such as covalent docking, can be used to screen virtual libraries of thousands of this compound analogues against the structures of therapeutically relevant proteins. rsc.org This data-driven approach can prioritize the synthesis of compounds with the highest probability of biological activity, saving time and resources.

High-Throughput Experimentation (HTE): The use of automated, miniaturized reactors allows for the rapid screening of hundreds of reaction conditions (e.g., catalysts, solvents, bases, temperatures). This can accelerate the optimization of synthetic routes to novel triazole-sulfonyl fluoride analogues and the discovery of new reactivity modes.

Reactive Fragment Screening: Libraries of small, structurally simple sulfonyl fluoride fragments, including triazole-based ones, can be screened against proteins of interest using mass spectrometry. acs.org This approach can identify weak but specific interactions that can be elaborated into more potent and selective covalent probes or inhibitors.

Parallel Medicinal Chemistry (PMC): Developing robust, multi-step protocols amenable to parallel synthesis enables the rapid creation of focused compound libraries. nih.gov A PMC approach to synthesizing pyrazole-4-sulfonamides has been demonstrated, providing a blueprint for creating diverse libraries of 1,2,4-triazole-3-sulfonyl fluoride derivatives for structure-activity relationship (SAR) studies. nih.gov

By integrating these advanced methodologies, the scientific community can systematically expand the synthetic accessibility, understand the reactivity, and uncover the full application potential of the this compound scaffold, paving the way for new discoveries in materials science, chemical biology, and medicine.

常见问题

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 4H-1,2,4-triazole-3-sulfonyl fluoride derivatives?

- Methodological Answer : The synthesis typically involves sulfonylation of triazole precursors. For example, sulfonyl chloride intermediates (e.g., 5-butyl-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride) can be fluorinated using agents like KF or tetrabutylammonium fluoride (TBAF) under anhydrous conditions . Substitution reactions with fluorinating reagents in aprotic solvents (e.g., DMF or THF) at controlled temperatures (0–25°C) are critical to avoid side reactions. Purity is ensured via column chromatography or recrystallization .

Q. How is NMR spectroscopy applied to characterize triazole-sulfonyl derivatives?

- Methodological Answer : ¹H NMR is used to confirm substituent positions and regioselectivity. For example, protons on the triazole ring exhibit distinct shifts (δ 7.5–8.5 ppm for aromatic protons, δ 2.0–4.0 ppm for alkyl/cycloalkyl groups) . ¹³C NMR and DEPT-135 aid in identifying carbonyl or sulfonyl carbons (δ 160–180 ppm). HSQC and HMBC correlations resolve ambiguities in complex structures .

Q. What are the common chemical reactions of triazole-sulfonyl derivatives?

- Methodological Answer : These compounds undergo:

- Oxidation : Sulfonyl groups can be further oxidized to sulfones using H₂O₂ or KMnO₄ in acidic media .

- Nucleophilic Substitution : Fluorine atoms in sulfonyl fluoride derivatives react with amines or thiols (e.g., to form sulfonamides or thioethers) under mild basic conditions (e.g., NaHCO₃, room temperature) .

- Catalytic Conjugate Additions : With N-aryl maleimides, regioselectivity depends on catalyst choice (e.g., AlCl₃ favors C–S bond formation, while LiClO₄ promotes C–N adducts) .

Advanced Research Questions

Q. How can in silico models guide the design of bioactive triazole-sulfonyl derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like tyrosinase or bacterial enzymes. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the triazole ring) with bioactivity. For instance, 4-fluorophenyl substitutions enhance antibacterial potency by increasing lipophilicity and membrane penetration .

Q. What experimental design considerations address regioselectivity challenges in triazole-sulfonyl reactions?

- Methodological Answer : Catalyst selection is critical. For example:

- AlCl₃ directs nucleophilic attack to sulfur in 4H-1,2,4-triazole-3-thiols, forming C–S adducts.

- LiClO₄ shifts selectivity to nitrogen, yielding C–N products.

Solvent polarity (e.g., DMF vs. THF) and temperature (0°C vs. RT) further modulate outcomes. Kinetic vs. thermodynamic control should be assessed via time-course studies .

Q. How do structural modifications influence the bioactivity of triazole-sulfonyl derivatives?

- Methodological Answer :

- Antimicrobial Activity : Bulky substituents (e.g., cycloheptyl) improve steric hindrance against bacterial efflux pumps, while electron-deficient aryl groups enhance target binding. For example, 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol derivatives show 15% inhibition against S. aureus .

- Enzyme Inhibition : Sulfonyl fluoride derivatives act as irreversible inhibitors by forming covalent bonds with catalytic serine residues (e.g., in proteases). IC₅₀ values for tyrosinase inhibition range from 0.124 µM (4,5-bis(4-fluorophenyl) derivatives) to 0.219 µM (mono-fluorophenyl analogs) .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported bioactivity data for triazole-sulfonyl derivatives?

- Methodological Answer : Contradictions often arise from substituent effects or assay conditions. For example:

- Antibacterial Studies : A 15% inhibition rate reported for E. coli vs. higher potency in other studies may reflect differences in bacterial strain susceptibility or compound solubility. Researchers should standardize MIC/MBC assays using CLSI guidelines and compare logP values to assess membrane permeability .

- Enzyme Assays : Variations in IC₅₀ values (e.g., tyrosinase inhibition ) can result from assay pH, substrate concentration, or enzyme source. Normalizing data to positive controls (e.g., kojic acid) and repeating assays in triplicate improves reliability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。